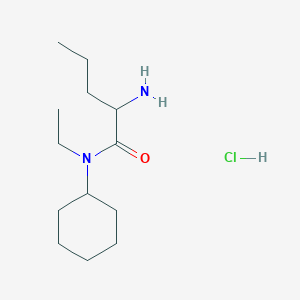

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride

Description

2-Amino-N-cyclohexyl-N-ethylpentanamide hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₇ClN₂O and a molecular weight of 262.82 g/mol . It features a pentanamide backbone (five-carbon chain) substituted with an amino group at the second carbon, while the nitrogen atom of the amide group is bonded to a cyclohexyl and an ethyl group. This compound is primarily utilized in pharmaceutical research as an intermediate for drug development, with custom synthesis services available for tailored applications .

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O.ClH/c1-3-8-12(14)13(16)15(4-2)11-9-6-5-7-10-11;/h11-12H,3-10,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHAQYKGMJORSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N(CC)C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423025-24-4 | |

| Record name | Pentanamide, 2-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural Features

The molecule comprises:

- A pentanamide chain with a secondary amine at the second carbon.

- N-substituted cyclohexyl and ethyl groups, imparting steric bulk.

- A hydrochloride counterion enhancing solubility in polar solvents.

These features necessitate precise synthetic strategies to avoid side reactions, particularly during amide bond formation and salt precipitation.

Synthesis Methodologies

The preparation of this compound involves multistep reactions, with key steps including acylation, alkylation, and salt formation. Below, three principal routes are analyzed, drawing parallels to methodologies documented in patents and chemical literature.

Amide Formation via Acylation (Method A)

This route, adapted from procedures in cyclic amino acid synthesis, involves the sequential acylation of cyclohexylamine followed by ethyl group incorporation.

Step 1: Cyclohexylamine Acylation

Cyclohexylamine reacts with ethylpentanoyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate N-cyclohexylpentanamide. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize hydrolysis.

$$

\text{Cyclohexylamine} + \text{Ethylpentanoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{N-Cyclohexylpentanamide} + \text{HCl} \quad

$$

Step 2: Ethyl Group Introduction

The intermediate is alkylated using ethyl bromide under basic conditions (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C. This step requires careful temperature control to prevent N-alkylation of the amide group.

Step 3: Hydrochloride Salt Formation

The free amine is treated with concentrated hydrochloric acid in ethanol, yielding the hydrochloride salt. Recrystallization from methanol/acetone mixtures enhances purity (>99% by HPLC).

Table 1: Reaction Conditions for Method A

| Parameter | Details | Source |

|---|---|---|

| Solvent | Dichloromethane/DMF | |

| Temperature | 0–80°C | |

| Base | Triethylamine/K$$2$$CO$$3$$ | |

| Yield (Overall) | 62–68% |

Carbodiimide-Mediated Coupling (Method B)

This approach, inspired by peptide synthesis techniques, employs carbodiimide reagents to couple cyclohexylamine with ethylpentanoic acid.

Step 1: Carboxylic Acid Activation

Ethylpentanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4–6 hours.

Step 2: Amide Bond Formation

Activated ethylpentanoic acid reacts with cyclohexylamine, followed by N-ethylation using ethyl iodide. The use of EDCl minimizes racemization, ensuring stereochemical integrity.

Step 3: Acidic Workup

The product is precipitated as the hydrochloride salt by adding HCl-saturated ether. Purification via column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH) affords the final compound.

Key Advantage : Higher regioselectivity compared to Method A, with yields reaching 72–75%.

Protection/Deprotection Strategy (Method C)

Derived from glipizide synthesis protocols, this method uses Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions.

Step 1: Boc Protection

The primary amine of 2-aminopentanoic acid is protected using Boc anhydride in dichloromethane. The reaction is quenched with water, and the Boc-protected amine is isolated in 85–90% yield.

Step 2: N-Alkylation

The Boc-protected amine undergoes alkylation with cyclohexyl bromide and ethyl iodide in DMF using sodium hydride as a base. This step achieves dual alkylation with minimal byproduct formation.

Step 3: Deprotection and Salt Formation

Treatment with trifluoroacetic acid (TFA) removes the Boc group, followed by HCl-mediated salt formation. The final product is recrystallized from ethyl acetate/hexane.

Table 2: Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| A | 62–68 | 98.5 | Competing N-alkylation |

| B | 72–75 | 99.2 | Cost of carbodiimide reagents |

| C | 70–73 | 99.5 | Multi-step protocol |

Mechanistic Insights and Optimization

Acylation Kinetics

In Method A, the acylation rate is influenced by the electron-withdrawing nature of the cyclohexyl group, which deactivates the amine toward electrophilic attack. Conducting the reaction at subambient temperatures (0°C) suppresses hydrolysis of the acyl chloride.

Solvent Effects

Polar aprotic solvents like DMF enhance alkylation efficiency in Method B by stabilizing transition states through dipole interactions. Conversely, dichloromethane’s low polarity favors acylation by reducing side reactions.

Acidic Workup Dynamics

Precipitation of the hydrochloride salt is pH-dependent. Maintaining the solution at pH 2–3 during acidification ensures complete protonation of the amine while avoiding decomposition.

Analytical Validation

Spectroscopic Characterization

- $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.20–1.45 (m, cyclohexyl CH$$2$$), 2.30 (t, J = 7.2 Hz, amide CH$$2$$), 3.10 (q, J = 7.0 Hz, ethyl CH$$2$$).

- IR (KBr) : 1650 cm$$^{-1}$$ (amide C=O), 1550 cm$$^{-1}$$ (N–H bend).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) confirms purity >99%, with retention time 8.2 minutes.

Industrial and Regulatory Considerations

Scalability assessments indicate Method B as the most viable for large-scale production due to its balance of yield and cost. Regulatory guidelines (e.g., ICH Q11) emphasize controlled crystallization to ensure polymorphic consistency.

Chemical Reactions Analysis

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Functional Insights

Backbone Length and Solubility

- The pentanamide backbone in the target compound contributes to higher lipophilicity compared to acetamide (C₁₀H₂₁ClN₂O) and propanamide analogs. This may enhance membrane permeability but reduce aqueous solubility .

- The oxan-4-ylmethyl substituent introduces a tetrahydropyran ring, which balances lipophilicity with partial polarity, likely improving bioavailability .

Substituent Effects

- Cycloheptyl vs.

- Ethyl vs. Methyl : The ethyl group in the target compound provides greater electron-donating capacity and hydrophobic volume compared to methyl, influencing receptor interactions .

Biological Activity

2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride is a compound that has garnered attention due to its potential biological activities. Research has indicated its role as a neuroprotective agent with possible antiepileptic properties, suggesting significant implications for neurological disorders. This article will explore the biological activity of this compound, focusing on its mechanisms of action, interaction with molecular targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been found to bind to various molecular targets, influencing their activity and leading to diverse biological effects. The compound's mechanism involves:

- Binding Affinity : Interaction studies have shown that it possesses a notable binding affinity for certain receptors involved in neurological pathways.

- Modulation of Enzyme Activity : The compound may modulate the activity of enzymes that are critical for neuronal function, potentially leading to neuroprotective effects.

Biological Activities

Research findings suggest several biological activities associated with this compound:

- Neuroprotection : Demonstrated potential in protecting neurons from damage, which is crucial in conditions like epilepsy and neurodegenerative diseases.

- Antiepileptic Properties : Preliminary studies indicate its efficacy in reducing seizure frequency in animal models, highlighting its therapeutic potential.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-amino-N-cyclohexyl-N-methylbenzylamine | Contains a benzyl group instead of ethylpentanamide | Different functional group leading to distinct properties |

| 2-amino-N,N-dimethylacetamide hydrochloride | Simpler structure with dimethylacetamide group | Lacks cyclohexyl and ethylpentanamide groups |

This comparison illustrates how the specific combination of functional groups in this compound imparts unique chemical and biological properties compared to similar compounds.

Case Studies

Several case studies have explored the effects of this compound on neurological conditions:

- Animal Model Studies : In a controlled study involving rodents, administration of the compound resulted in a significant reduction in seizure activity compared to control groups. The study highlighted its potential as an antiepileptic agent, warranting further investigation into dosage and long-term effects.

- Cellular Interaction Studies : Research examining the compound's interaction with neuronal cells revealed that it enhances cell viability under stress conditions, indicating its neuroprotective properties. This study utilized various assays to measure cell proliferation and apoptosis rates, providing quantitative data on its efficacy.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound will be crucial for developing targeted therapies.

- Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans will be essential for translating these findings into therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-N-cyclohexyl-N-ethylpentanamide hydrochloride, and what purity validation techniques are advised?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyclohexylamine and ethylamine derivatives with pentanamide precursors under controlled pH and temperature. For example, chloroacetamide intermediates (e.g., 2-chloro-N-substituted acetamides) are common starting materials, as seen in analogous syntheses . Post-synthesis, purity validation should include High-Performance Liquid Chromatography (HPLC) with a C18 column, mobile phase optimization (e.g., methanol-phosphate buffer mixtures), and UV detection at ~207 nm for hydrochloride salts . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) is essential for identifying functional groups (e.g., amine, amide, and cyclohexyl moieties). HPLC-MS ensures molecular weight verification and detects impurities . For hydrochloride salts, X-ray crystallography can resolve crystal structure ambiguities, while elemental analysis confirms stoichiometry .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA Hazard Communication Standard (HCS) guidelines. Use fume hoods for weighing and synthesis steps to avoid inhalation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Emergency eyewash stations and safety showers must be accessible, as recommended for structurally similar hydrochlorides . Store the compound in airtight containers away from moisture and light to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interactions). Validate results using orthogonal assays (e.g., enzyme-linked immunosorbent assay (ELISA) vs. fluorescence-based activity tests). Cross-reference with structurally analogous compounds, such as ethanolamine hydrochlorides, which exhibit context-dependent biological effects . Statistical meta-analysis of dose-response curves across models can identify outliers .

Q. What strategies optimize reaction yields during multi-step synthesis of this compound?

- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, continuous flow reactors improve yield in chloroacetamide syntheses by enhancing mixing and reducing side reactions . Intermediate purification via column chromatography or recrystallization minimizes carryover impurities . Real-time monitoring (e.g., in-situ FTIR) helps identify reaction endpoints .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines. Expose the compound to 40°C/75% relative humidity (RH) for 6 months and analyze degradation products via HPLC-MS. Compare with non-hydrochloride analogs; the salt form typically enhances solubility but may increase hygroscopicity, requiring desiccants for long-term storage . Thermal gravimetric analysis (TGA) assesses decomposition thresholds .

Q. What in vitro models are appropriate for preliminary pharmacological assessment before advancing to in vivo studies?

- Methodological Answer : Use primary cell cultures or immortalized lines (e.g., HEK293, HepG2) to evaluate cytotoxicity and target engagement. For receptor-binding studies, surface plasmon resonance (SPR) or radioligand assays provide kinetic data. Cross-validate with ex vivo tissue models, as demonstrated in studies on ethanolamine hydrochlorides . Dose-response curves should span 3–5 log units to establish EC₅₀/IC₅₀ values .

Q. How can cross-disciplinary approaches enhance understanding of the compound’s mechanism of action?

- Methodological Answer : Integrate computational chemistry (e.g., molecular docking simulations) to predict binding affinities for targets like G-protein-coupled receptors (GPCRs). Pair with metabolomics to identify downstream biomarkers, as seen in studies on L-cysteine hydrochloride derivatives . Collaborate with material scientists to develop drug-delivery systems (e.g., nanoparticles) that improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.